molecular formula C24H24ClN5O3S2 B13967823 N-[(2-amino-5-chloropyrimidin-4-yl)-[7-[4-(2-hydroxypropan-2-yl)pyridin-2-yl]-1-benzothiophen-2-yl]methyl]cyclopropanesulfonamide

N-[(2-amino-5-chloropyrimidin-4-yl)-[7-[4-(2-hydroxypropan-2-yl)pyridin-2-yl]-1-benzothiophen-2-yl]methyl]cyclopropanesulfonamide

Cat. No.: B13967823
M. Wt: 530.1 g/mol
InChI Key: IPVRCFZXAYJSOI-UHFFFAOYSA-N
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Description

N-[(2-amino-5-chloropyrimidin-4-yl)-[7-[4-(2-hydroxypropan-2-yl)pyridin-2-yl]-1-benzothiophen-2-yl]methyl]cyclopropanesulfonamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-amino-5-chloropyrimidin-4-yl)-[7-[4-(2-hydroxypropan-2-yl)pyridin-2-yl]-1-benzothiophen-2-yl]methyl]cyclopropanesulfonamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrimidine ring: This can be achieved by reacting 2-chloropyrimidine with ammonia to form 2-amino-5-chloropyrimidine.

    Synthesis of the benzothiophene moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling reactions: The pyrimidine and benzothiophene moieties are coupled using a suitable linker, such as a sulfonamide group, under conditions that promote nucleophilic substitution.

    Final assembly: The final compound is assembled by linking the intermediate products through cyclopropane formation and further functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2-amino-5-chloropyrimidin-4-yl)-[7-[4-(2-hydroxypropan-2-yl)pyridin-2-yl]-1-benzothiophen-2-yl]methyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while substitution of the chlorine atom would yield various substituted pyrimidines.

Scientific Research Applications

N-[(2-amino-5-chloropyrimidin-4-yl)-[7-[4-(2-hydroxypropan-2-yl)pyridin-2-yl]-1-benzothiophen-2-yl]methyl]cyclopropanesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Industry: It can be used in the synthesis of other complex molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-amino-5-chloropyrimidin-4-yl)-[7-[4-(2-hydroxypropan-2-yl)pyridin-2-yl]-1-benzothiophen-2-yl]methyl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-amino-5-chloropyrimidin-4-yl)-[7-[4-(2-hydroxypropan-2-yl)pyridin-2-yl]-1-benzothiophen-2-yl]methyl]cyclopropanesulfonamide is unique due to its complex structure, which combines multiple functional groups and aromatic systems. This complexity allows for a wide range of interactions and applications that simpler compounds cannot achieve.

Properties

Molecular Formula

C24H24ClN5O3S2

Molecular Weight

530.1 g/mol

IUPAC Name

N-[(2-amino-5-chloropyrimidin-4-yl)-[7-[4-(2-hydroxypropan-2-yl)pyridin-2-yl]-1-benzothiophen-2-yl]methyl]cyclopropanesulfonamide

InChI

InChI=1S/C24H24ClN5O3S2/c1-24(2,31)14-8-9-27-18(11-14)16-5-3-4-13-10-19(34-22(13)16)21(30-35(32,33)15-6-7-15)20-17(25)12-28-23(26)29-20/h3-5,8-12,15,21,30-31H,6-7H2,1-2H3,(H2,26,28,29)

InChI Key

IPVRCFZXAYJSOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NC=C1)C2=CC=CC3=C2SC(=C3)C(C4=NC(=NC=C4Cl)N)NS(=O)(=O)C5CC5)O

Origin of Product

United States

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